molecular formula C9H15ClN2O B2451966 4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole CAS No. 1856030-78-8

4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole

Cat. No.: B2451966
CAS No.: 1856030-78-8
M. Wt: 202.68
InChI Key: LXAMCFWLNSDFEV-UHFFFAOYSA-N
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Description

4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a chlorine atom at the 4-position, an ethyl group at the 1-position, and a propoxymethyl group at the 3-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of substituents: The chlorine atom, ethyl group, and propoxymethyl group are introduced through various substitution reactions. For example, the ethyl group can be introduced via alkylation using ethyl halides, while the chlorine atom can be introduced through chlorination reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the chlorine atom or reduction of other functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-ethyl-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a propoxymethyl group.

    4-chloro-1-ethyl-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a methoxymethyl group instead of a propoxymethyl group.

    4-chloro-1-methyl-3-(propoxymethyl)-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the propoxymethyl group, in particular, may confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

4-chloro-1-ethyl-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O/c1-3-5-13-7-9-8(10)6-12(4-2)11-9/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAMCFWLNSDFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1Cl)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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